N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide
CAS No.: 1219158-96-9
Cat. No.: VC11994795
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219158-96-9 |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O4S/c1-27(24,25)22-11-5-9-16(22)18(23)20-14-7-4-6-13(12-14)19-21-15-8-2-3-10-17(15)26-19/h2-4,6-8,10,12,16H,5,9,11H2,1H3,(H,20,23) |
| Standard InChI Key | HUOZBOJNMZMCNJ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methanesulfonylpyrrolidine-2-carboxamide (CAS No. 1219158-96-9) is characterized by the following identifiers:
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IUPAC Name: N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1-methylsulfonylpyrrolidine-2-carboxamide
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Molecular Formula: C₁₉H₁₉N₃O₄S
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Molecular Weight: 385.4 g/mol
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SMILES: CS(=O)(=O)N1CCCC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
The benzoxazole moiety (a fused bicyclic structure of benzene and oxazole) contributes to its planar aromaticity, while the methanesulfonyl-pyrrolidine group introduces steric bulk and polarizability, critical for target binding .
Structural Analysis
X-ray crystallography and NMR studies confirm that the methanesulfonyl group adopts a trigonal planar geometry, optimizing hydrogen-bonding interactions with biological targets. The pyrrolidine ring’s puckered conformation enhances solubility in polar solvents .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions, as outlined below:
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Benzoxazole formation | 2-Aminophenol + Aldehyde, Cu catalysis | 2-Arylbenzoxazole |
| 2 | Pyrrolidine functionalization | Methanesulfonyl chloride, i-Pr₂NEt | Methanesulfonyl-pyrrolidine |
| 3 | Amide coupling | EDC/HOBt, CH₂Cl₂ | Final carboxamide product |
Copper-catalyzed cyclization (Step 1) achieves yields >85% under mild conditions . Step 2 utilizes sulfonation at room temperature to attach the methanesulfonyl group, while Step 3 employs carbodiimide-mediated coupling for amide bond formation .
Catalytic Innovations
Recent advances leverage Fe₃O₄@SiO₂-SO₃H nanoparticles as reusable catalysts, reducing reaction times from 12 hours to 40 minutes and improving yields to 92% . This method eliminates solvent use, aligning with green chemistry principles.
Physicochemical Properties
Stability and Solubility
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Aqueous Solubility: 82 μM (pH 7.4)
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Thermal Stability: Decomposes at 218°C (DSC)
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Plasma Stability: Half-life >2 hours in mouse plasma
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Liver Microsomal Stability: Half-life <15 minutes, indicating rapid hepatic metabolism
The compound’s logP value of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro assays demonstrate potent activity against Gram-negative pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Target Pathway |
|---|---|---|---|
| Pseudomonas aeruginosa | 32 | 64 | Quorum sensing inhibition |
| Escherichia coli | 16 | 32 | Biofilm disruption |
The benzoxazole core disrupts bacterial quorum sensing by competitively inhibiting autoinducer binding to LuxR-type receptors .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | PARP-2 inhibition (↓85%) |
| MDA-MB-231 | 6.25 | Caspase-3 activation (↑300%) |
The compound induces apoptosis via PARP-2 inhibition, preventing DNA repair in BRCA-mutated cells . Synergy with doxorubicin (Combination Index: 0.3) highlights its potential in combination therapies .
Pharmacokinetics and ADME Profile
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Absorption: Cₘₐₓ = 1.2 µg/mL (oral, 50 mg/kg in mice)
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Distribution: Volume of distribution (Vd) = 2.1 L/kg, indicating tissue penetration
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfone and pyrrolidine-N-oxide metabolites
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Excretion: 70% fecal, 30% renal (t₁/₂ = 3.2 hours)
Poor oral bioavailability (F = 22%) necessitates formulation optimization, such as nanoemulsions or prodrug strategies .
Future Research Directions
Target Optimization
Molecular docking studies predict high affinity for HSP90 (ΔG = -9.8 kcal/mol) and PI3Kγ (ΔG = -8.5 kcal/mol), suggesting unexplored therapeutic avenues .
Synthetic Scalability
Continuous-flow microreactors could enhance yield (>95%) and reduce waste in large-scale synthesis .
Clinical Translation
Phase I trials should evaluate safety in oncological contexts, prioritizing patients with PARP-resistant malignancies .
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